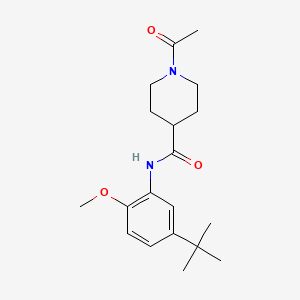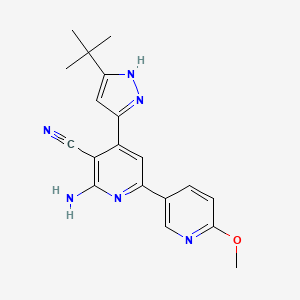![molecular formula C15H21NO2 B5335220 N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5335220.png)
N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide, also known as DMPEF, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. DMPEF is a synthetic compound that belongs to the class of carboxamides and has a molecular weight of 257.36 g/mol.
作用机制
The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neural activity. This leads to a decrease in excitability and an increase in the threshold for seizures. This compound also modulates the activity of certain ion channels in the brain, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and sedative effects. This compound has also been shown to decrease the levels of certain neurotransmitters, such as dopamine and norepinephrine, which may contribute to its analgesic and anti-inflammatory effects. Additionally, this compound has been found to have a low toxicity profile and is well-tolerated in animal studies.
实验室实验的优点和局限性
One of the main advantages of N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide is its potential as a treatment for various medical conditions. Its low toxicity profile and well-tolerated nature make it a promising candidate for further research. However, one of the limitations of this compound is its complex synthesis method, which may limit its availability for research purposes. Moreover, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for further research on N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential as an anesthetic and a sedative. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for wider availability. Finally, more studies are needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential as a therapeutic agent for various medical conditions. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for further research. However, its complex synthesis method and incomplete understanding of its mechanism of action may limit its development as a therapeutic agent. Further research is needed to fully explore the potential of this compound in the field of medicine.
合成方法
N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide can be synthesized using a multistep procedure. The first step involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tetrahydrofuran in the presence of a base to yield the desired this compound compound. The final product is then purified using column chromatography to obtain a high yield of pure this compound.
科学研究应用
N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been studied for its potential therapeutic applications in various medical fields. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, it has been studied for its potential use as an anesthetic and a sedative.
属性
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-6-7-11(2)13(9-10)12(3)16-15(17)14-5-4-8-18-14/h6-7,9,12,14H,4-5,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYRABQDGGGWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199683 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(5-chloro-2-ethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5335139.png)


![ethyl {5-[(2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5335171.png)
![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N,N,4-trimethylpyrimidin-2-amine](/img/structure/B5335185.png)
![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5335191.png)
![4-[(4,6-difluoropyrimidin-2-yl)amino]butanoic acid](/img/structure/B5335194.png)
![(4aS*,8aR*)-1-isobutyl-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5335199.png)
![(1R*,2R*,6S*,7S*)-4-{[5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-isoxazolyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5335207.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(tetrahydro-2H-pyran-3-ylamino)nicotinamide](/img/structure/B5335214.png)
![2-({5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5335228.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)acrylonitrile](/img/structure/B5335241.png)
![3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5335248.png)

